3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde

Description

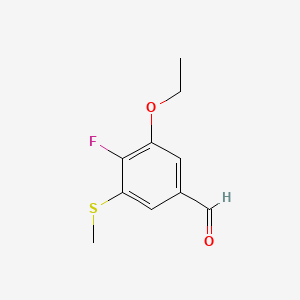

3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde is a halogenated and sulfur-substituted benzaldehyde derivative. Its molecular structure features an aldehyde group at the benzene ring’s para position, with ethoxy (-OCH₂CH₃), fluoro (-F), and methylthio (-SCH₃) substituents at the 3-, 4-, and 5-positions, respectively. The compound has been documented under two CAS numbers: 1261683-78-6 and 1163720-66-8 (CymitQuimica, 2025).

The ethoxy and methylthio groups enhance lipophilicity, while the fluorine atom may influence electronic properties and metabolic stability.

Properties

IUPAC Name |

3-ethoxy-4-fluoro-5-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2S/c1-3-13-8-4-7(6-12)5-9(14-2)10(8)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGGXSXFYQWAJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)SC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-fluoro-5-(methylthio)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable benzaldehyde precursor.

Ethoxylation: Introduction of the ethoxy group is achieved through an ethoxylation reaction using ethyl alcohol and an acid catalyst.

Fluorination: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Methylthiolation: The methylthio group is added through a nucleophilic substitution reaction using methylthiolate salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the aldehyde group yields the corresponding alcohol.

Substitution: The ethoxy, fluoro, and methylthio groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) or halogenating agents are employed for substitution reactions.

Major Products

Oxidation: 3-Ethoxy-4-fluoro-5-(methylthio)benzoic acid.

Reduction: 3-Ethoxy-4-fluoro-5-(methylthio)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluoro-5-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The table below compares 3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde with three analogous compounds, highlighting structural and functional differences:

Key Observations:

Electrophilic Reactivity: The aldehyde group in this compound enables nucleophilic addition reactions, similar to 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde. In contrast, 3-Chloro-4-ethoxy-5-fluorobenzamide’s amide group reduces reactivity, favoring hydrogen bonding and stability in biological systems.

Lipophilicity and Bioactivity: The methylthio and ethoxy groups in this compound likely enhance membrane permeability compared to 4-Hydroxy-3-(methylthio)benzaldehyde, which has a polar hydroxyl group. Plant-derived (methylthio)phenols (e.g., 4-hydroxy-3-(methylthio)benzaldehyde) exhibit pollinator-attracting bioactivity, suggesting that the ethoxy and fluoro substituents in the target compound could modify ecological or pharmacological interactions.

Synthetic Utility :

- Halogenated benzaldehydes like 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde are intermediates in cross-coupling reactions, whereas this compound’s discontinued status implies niche or unresolved synthetic applications.

Biological Activity

3-Ethoxy-4-fluoro-5-(methylthio)benzaldehyde is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : C11H13FOS

- Molecular Weight : 224.29 g/mol

This compound features an ethoxy group, a fluorine atom, and a methylthio group attached to a benzaldehyde backbone, which contributes to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : Ethyl 4-fluorobenzoate and methylthioacetaldehyde.

- Reagents : Use of base catalysts such as sodium hydride or potassium carbonate.

- Reaction Conditions : The reaction is generally performed under reflux conditions in an organic solvent like ethanol or dimethylformamide (DMF).

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including proteins and enzymes. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction could lead to various biochemical effects, including modulation of enzyme activity and cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that substituted benzaldehydes can inhibit the growth of bacteria and fungi through mechanisms such as disrupting cell membrane integrity or inhibiting key metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways.

| Cell Line | Concentration (μM) | Apoptosis Induction (%) | Reference |

|---|---|---|---|

| MDA-MB-231 (breast cancer) | 10 | 40.76–52.03% | |

| HepG2 (liver cancer) | 10 | Enhanced caspase activity |

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound, against common pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria. -

Anticancer Screening :

In another study focused on anticancer activity, the compound was tested against several cancer cell lines, demonstrating selective cytotoxicity towards MDA-MB-231 cells while sparing normal cells, suggesting a potential therapeutic window for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.